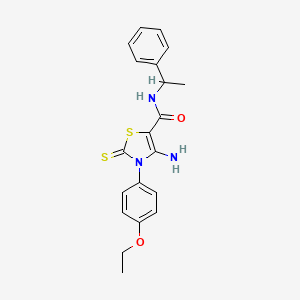![molecular formula C20H24N2O6S B11129321 N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11129321.png)
N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a morpholine sulfonyl group, and a phenoxyacetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Phenoxyacetamide Backbone: This step involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetic acid or its derivatives under basic conditions to form the phenoxyacetamide intermediate.
Introduction of the Methoxyphenyl Group: The intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group may yield an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C20H24N2O6S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O6S/c1-15-13-18(29(24,25)22-9-11-27-12-10-22)7-8-19(15)28-14-20(23)21-16-3-5-17(26-2)6-4-16/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
InChIキー |
WGCLIGRYVDAQON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11129240.png)
![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129253.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11129257.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11129260.png)
![7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129266.png)
![4-{[butyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11129274.png)
![5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one](/img/structure/B11129278.png)

![2-(2-Methylpropyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11129284.png)

![[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11129291.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11129296.png)
![3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11129303.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11129315.png)
